molecular formula C26H21N3O3S B2674940 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114827-50-7

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2674940
CAS No.: 1114827-50-7
M. Wt: 455.53
InChI Key: FLKDQKPWWYGTRB-UHFFFAOYSA-N
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Description

Rational Design Paradigms for Multifunctional Heterocyclic Systems

The strategic fusion of quinazolinone and oxazole scaffolds represents a deliberate effort to exploit synergistic interactions between electron-deficient and electron-rich aromatic systems. The quinazolinone nucleus, a bicyclic structure featuring a fused benzene and pyrimidine ring, provides a planar geometry conducive to π-stacking interactions with biological targets such as kinase ATP-binding pockets. In contrast, the oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—contributes dipole moments and hydrogen-bonding capabilities that enhance target engagement.

The incorporation of a sulfanyl (-S-) linker between the quinazolinone C2 position and the oxazole C4 methyl group in this hybrid serves dual purposes:

  • Conformational Restriction : The thioether bridge imposes torsional constraints that stabilize bioactive conformations, as evidenced in COX-2 inhibitors like celecoxib.
  • Metabolic Stability : Sulfur-containing linkers resist oxidative degradation compared to ether or amine analogues, prolonging plasma half-life.

Substituent analysis reveals critical structure-activity relationships (SAR):

Structural Feature Hypothesized Role
3-Phenyl group (quinazolinone) Enhances hydrophobic interactions with P450 enzymes
2-Methoxyphenyl (oxazole) Modulates electron density for COX-2 selectivity
5-Methyl (oxazole) Improves membrane permeability via lipophilicity

Computational docking studies of analogous hybrids suggest that the methoxy group’s electron-donating effects stabilize charge-transfer complexes with tyrosine kinase receptors, while the methyl group minimizes steric clashes in conserved hydrophobic pockets.

Evolutionary Significance of Dihydroquinazolinone Scaffolds in Targeted Drug Discovery

The 3,4-dihydroquinazolin-4-one motif represents a strategic departure from fully aromatic quinazoline systems, offering distinct pharmacological advantages:

  • Reduced Planarity : Partial saturation of the pyrimidine ring introduces conformational flexibility, enabling adaptation to induced-fit binding sites. This property is critical in overcoming resistance mutations observed in EGFR kinase inhibitors.
  • Enhanced Hydrogen-Bonding Capacity : The lactam carbonyl (C4=O) and N3 positions form bidirectional hydrogen bonds with aspartate residues in PfATP4 ion channels, as demonstrated in antimalarial dihydroquinazolinones.
  • Metabolic Resilience : The dihydro structure resists cytochrome P450-mediated oxidation at the C3-C4 position, addressing a key limitation of first-generation quinazoline antifolates.

Recent developments in PfATP4-targeted antimalarials underscore the scaffold’s versatility. Hybrids like WJM-921 (a dihydroquinazolinone-carboxamide) disrupt parasite sodium homeostasis through allosteric modulation of the PfATP4 transporter, achieving picomolar efficacy against Plasmodium falciparum. While the subject compound lacks the carboxamide substituent of clinical candidates, its 3-phenyl group may similarly engage hydrophobic subpockets in ion transport proteins.

The evolutionary trajectory of dihydroquinazolinone hybrids reflects three key design principles:

  • Topological Complementarity : Matching heterocycle geometry to target binding sites (e.g., ATPase catalytic domains)
  • Electronic Tunability : Modulating substituent electronegativity to optimize target affinity vs. off-target effects
  • Hybridization-Driven Polypharmacology : Simultaneous engagement of multiple therapeutic targets (e.g., COX-2 and EGFR)

Properties

IUPAC Name

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-22(27-24(32-17)20-13-7-9-15-23(20)31-2)16-33-26-28-21-14-8-6-12-19(21)25(30)29(26)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKDQKPWWYGTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, under acidic or basic conditions.

    Introduction of the Sulfanyl Linkage: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Quinazolinone Core: The final step involves the cyclization of the intermediate with an appropriate amine and aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the quinazolinone core, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole and quinazolinone derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S. Its structure consists of a quinazolinone core fused with an oxazole ring and a methoxyphenyl group, contributing to its unique pharmacological properties.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of various signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that it exhibits substantial inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .

3. Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties. They are thought to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Studies : A study investigated the effects of similar quinazolinone derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Trials : Another research effort focused on evaluating the antimicrobial efficacy against clinical isolates. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Research : A comprehensive study assessed the anti-inflammatory effects of related compounds in animal models. Results showed a marked reduction in inflammation markers following treatment, supporting further exploration of these compounds for therapeutic use in inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells via caspase activation
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines and COX-2

Mechanism of Action

The mechanism of action of 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Gaps

  • Lumping Strategy Relevance: Compounds with similar cores (e.g., quinazolinones) but varied substituents can be grouped for property prediction, as seen in modeling approaches (). This supports comparative studies on solubility and reactivity .
  • Unresolved Data : The target compound lacks reported bioactivity, synthetic yields, or crystallographic data (e.g., via SHELX or ORTEP tools mentioned in –6), necessitating further experimental validation .

Biological Activity

The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular Formula C26_{26}H26_{26}N2_{2}O5_{5}S
Molecular Weight 478.57 g/mol
LogP 5.1666
Polar Surface Area 65.089 Ų

The presence of the methoxyphenyl group and the oxazole ring significantly contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The oxazole ring and methoxyphenyl group are critical for binding to enzymes or receptors involved in various pathways, including inflammatory responses and cell proliferation.

  • Anti-inflammatory Activity : The compound has shown potential as a COX-2 inhibitor, similar to other quinazolinone derivatives. In studies, compounds with similar structures demonstrated significant inhibition of COX-2 activity, which is crucial for reducing inflammation .
  • Anticancer Properties : Research indicates that derivatives of quinazolinone can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can cause cell cycle arrest and increase apoptosis in cancer cell lines such as MCF-7 (breast cancer) .
  • Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial effects. Quinazolinones have been documented to exhibit antibacterial and antifungal properties against various pathogens .

Case Study 1: COX-2 Inhibition

In one study, a series of quinazolinone derivatives were synthesized and evaluated for their COX-2 inhibitory activity. The most potent derivatives showed up to 47.1% inhibition at a concentration of 20 μM, indicating that modifications in the structure can enhance anti-inflammatory effects .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of quinazolinone derivatives against non-small cell lung carcinoma (A549) and liver cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner . Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with these compounds.

Comparative Analysis

A comparative analysis between this compound and other known quinazolinone derivatives reveals its unique potential due to the specific functional groups present:

Compound NameCOX-2 Inhibition (%) at 20 μMApoptosis Induction
2-{[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-oneTBDTBD
4-{(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin}} benzene sulfonamide47.1Moderate
5-Methylquinazolinone derivativeTBDHigh

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

A common approach involves multi-step synthesis, starting with the preparation of substituted oxazole and quinazolinone precursors. For example, the oxazole ring can be synthesized via cyclization of acylated derivatives, while the quinazolinone core may be formed through condensation reactions. Yield optimization requires careful control of reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions can enhance regioselectivity .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/dichloromethane mixtures improves purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; quinazolinone carbonyl at ~170 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 473.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent interactions). A systematic approach includes:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
  • Solvent Controls : Test DMSO or ethanol effects on target proteins (e.g., ≤0.1% v/v to avoid denaturation) .
  • Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cellular assays (e.g., apoptosis via flow cytometry) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Modify the methoxyphenyl or sulfanyl groups to assess their roles in binding affinity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict interactions with targets like tyrosine kinases .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., oxazole nitrogen) and hydrophobic regions (e.g., phenyl ring) .

Q. How should environmental stability and degradation pathways be evaluated?

  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS over 72 hours .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and quantify byproducts (e.g., quinazolinone ring-opening products) .
  • Microbial Degradation : Use soil or wastewater microcosms to assess biodegradation rates under aerobic/anaerobic conditions .

Methodological Guidance for Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
  • Time-Series Analysis : For longitudinal toxicity studies, apply mixed-effects models to account for biological variability .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

  • Formulation : Use PEG-400 or cyclodextrin-based vehicles to enhance solubility .
  • Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .
  • Metabolite Profiling : Employ UPLC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronidation at the sulfanyl group) .

Q. Handling Contradictory Data

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Bioavailability Analysis : Measure plasma concentrations to confirm adequate exposure in vivo .
  • Protein Binding Assays : Evaluate serum albumin binding, which may reduce free drug availability .
  • Tissue Penetration Studies : Use radiolabeled compound to assess distribution in target organs .

Q. What steps mitigate variability in synthetic reproducibility across labs?

  • Detailed Protocols : Specify reaction scales, solvent grades, and stirring rates .
  • Intermediate Characterization : Provide NMR/HPLC data for all intermediates to confirm progression .
  • Collaborative Validation : Share batches with independent labs for cross-verification of yields/purity .

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